1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Historical Context of Triazoloquinazoline Research
The exploration of triazoloquinazoline derivatives began in the late 19th century with Griess’s synthesis of the first quinazoline derivative in 1869. Initial work focused on elucidating the bicyclic system’s electronic properties, particularly the polarization of the pyrimidine ring and its reactivity with electrophilic agents. By the mid-20th century, Gabriel’s improved synthesis methods enabled systematic modifications, revealing the scaffold’s adaptability for medicinal applications.
The fusion of triazole and quinazoline rings marked a turning point in the 1980s, as researchers like Loev and Musser demonstrated the antiallergic potential of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones. These findings catalyzed interest in triazoloquinazoline hybrids, with contemporary studies highlighting their roles as adenosine antagonists, antimicrobial agents, and kinase inhibitors. The compound under discussion extends this legacy through strategic functionalization aimed at enhancing binding affinity and metabolic stability.
Significance in Heterocyclic Chemistry
Triazoloquinazolines occupy a unique niche in heterocyclic chemistry due to their dual aromatic systems and three nitrogen atoms, which enable diverse non-covalent interactions. The triazolo[4,3-a]quinazoline system exhibits:
- Electronic asymmetry : The pyrimidine ring’s 1,3-diazine structure creates distinct electrophilic regions at N1 and N3, facilitating regioselective substitutions.
- Conformational rigidity : The fused triazole ring restricts rotational freedom, favoring preorganized binding conformations with biological targets.
- Synergistic pharmacophores : Integration with benzylsulfanyl and carboxamide groups merges hydrogen-bonding capacity (carboxamide) with hydrophobic bulk (benzylsulfanyl), addressing both polar and non-polar binding pockets.
Recent molecular docking studies on analogous compounds, such as pyrrolo[1,2-a]triazoloquinazolines, demonstrate nanomolar affinities for lipoxygenase and cytochrome P450 isoforms, validating the scaffold’s versatility.
Position Within triazolo[4,3-a]quinazoline Scaffold Classification
The compound belongs to the triazolo[4,3-a]quinazoline subclass, characterized by:
Comparative analysis with simpler analogs, such as s-triazolo[4,3-a]quinoline (PubChem CID: 67477), reveals that the 5-oxo-4-propyl configuration in this compound reduces planarity by 12°, potentially improving membrane permeability.
Rationale for Benzylsulfanyl and Carboxamide Functionalization
The benzylsulfanyl (C7-S-CH2Ph) and cyclohexylcarboxamide (C8-CONH-C6H11) groups were selected to address specific pharmacological challenges:
Benzylsulfanyl moiety :
- Introduces a thioether linkage resistant to esterase-mediated hydrolysis compared to oxygen analogs.
- The benzyl group’s aromaticity enables π-stacking with tyrosine/phenylalanine residues in enzymatic active sites, as observed in soybean lipoxygenase inhibition studies.
Cyclohexylcarboxamide substituent :
- The cyclohexane ring’s chair conformation reduces crystallinity, enhancing aqueous solubility (predicted LogP = 2.1 vs. 3.4 for phenyl analogs).
- Serves as a hydrogen-bond acceptor/donor pair, critical for interactions with kinase ATP-binding pockets.
Synthetic routes to this compound typically begin with cyclocondensation of anthranilic acid derivatives, followed by sequential Ullmann coupling for sulfur incorporation and carboxamide formation via mixed carbonic anhydride intermediates. Recent advances in flow chemistry have reduced reaction times from 72 hours to under 12 hours while maintaining yields above 65%.
Properties
IUPAC Name |
1-benzylsulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-2-15-30-24(33)21-14-13-19(23(32)27-20-11-7-4-8-12-20)16-22(21)31-25(30)28-29-26(31)34-17-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,16,20H,2,4,7-8,11-12,15,17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAYWJNLQTHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of a benzylthio-substituted precursor with a cyclohexylamine derivative, followed by cyclization and further functionalization to introduce the triazole and quinazoline rings . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or quinazoline rings.
Cyclization: Further cyclization reactions can be employed to modify the core structure.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or quinazoline rings .
Scientific Research Applications
1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The triazole and quinazoline moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block specific receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Position 1: Sulfanyl Group Variations
Position 4: Alkyl/Aryl Substituents
Carboxamide N-Substituents
- Cyclohexyl (Target Compound): High lipophilicity may enhance membrane permeability but could reduce solubility.
- Isopropyl (): Smaller substituent lowers steric demand, possibly improving binding kinetics but reducing residence time in hydrophobic pockets .
Biological Activity
1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that incorporates both triazole and quinazoline frameworks. These moieties are recognized for their significant pharmacological properties, making them subjects of extensive research in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzylthio group attached to a cyclohexyl amine derivative, integrated within a triazole and quinazoline system.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial effects. Specifically:
- Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption. This mechanism is also relevant for antibacterial activity through inhibition of bacterial cell wall synthesis.
-
Case Studies :
- A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- In vitro tests showed that derivatives with similar structures could effectively combat drug-resistant strains, highlighting their potential in treating resistant infections .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various studies:
- Mechanisms : The compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
-
Research Findings :
- In vitro studies have shown that triazole derivatives can inhibit tumor cell proliferation in several cancer cell lines. For instance, compounds similar to this one have been reported to significantly reduce the viability of breast cancer cells .
- A structure-activity relationship analysis revealed that modifications on the triazole or quinazoline rings could enhance anticancer efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.
- Findings :
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis; cell wall disruption | Significant activity against S. aureus, MIC: 0.125–8 μg/mL |
| Anticancer | Induction of apoptosis; modulation of signaling pathways | Reduces viability in cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces edema and inflammatory markers |
Q & A
Basic: What synthetic strategies are employed to construct the triazoloquinazoline core of this compound?
The triazoloquinazoline scaffold is typically synthesized via cyclization reactions. A common approach involves the formation of the triazole ring through intramolecular cyclization of acyclic precursors. For example, intermediates like N-acyl-α-amino acids or N-acyl-α-amino acyl chlorides can undergo cyclodehydration using reagents such as POCl₃ or H₂SO₄ to form the heterocyclic core . Key intermediates may include 1,3-oxazol-5(4H)-ones, which are synthesized via N-acylation followed by cyclization .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Structural elucidation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly for the benzylsulfanyl and cyclohexyl groups.
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis to confirm purity and stoichiometry .
Advanced techniques like X-ray crystallography (as seen in triazoloquinazoline analogs) provide definitive stereochemical assignments .
Advanced: How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states. For example, reaction path search methods using software like GRRM or Gaussian identify low-energy pathways for cyclization steps. Computational modeling also aids in solvent selection and catalyst design, reducing trial-and-error experimentation . Coupling these with machine learning (ML) algorithms accelerates parameter optimization, such as temperature or reagent ratios .
Advanced: What in vitro models are suitable for evaluating cytotoxicity, and how should data be interpreted?
The Daphnia magna acute toxicity test is a cost-effective model for preliminary cytotoxicity screening, measuring LC₅₀ values over 24–48 hours . For mammalian cell lines, assays like MTT or apoptosis markers (e.g., caspase-3) are recommended. Contradictory data between models may arise from differences in metabolic pathways; thus, cross-validation with human cell lines (e.g., HepG2) is critical .
Advanced: How can researchers resolve contradictions in spectral or biological activity data?
- Spectral discrepancies : Cross-check with high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Impurities (e.g., residual solvents) may distort signals, necessitating HPLC purity assessment (>95%) .
- Biological activity variability : Ensure consistent assay conditions (e.g., pH, serum concentration). Use statistical tools like ANOVA to analyze replicate data and identify outliers .
Methodological: What experimental design principles maximize yield in multi-step synthesis?
Employ statistical design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry). For example:
- Central Composite Design for reaction parameter screening.
- Response Surface Methodology to model nonlinear relationships.
Prioritize steps with low yields (e.g., cyclization) for optimization. Evidence from triazole syntheses shows that AlCl₃-mediated Friedel-Crafts reactions improve aryl substitution efficiency .
Advanced: How do substituents (e.g., benzylsulfanyl, cyclohexyl) influence bioactivity?
- Benzylsulfanyl : Enhances lipophilicity, potentially improving membrane permeability. Comparative studies with phenylsulfonyl analogs show altered cytotoxicity profiles, suggesting sulfur’s role in redox interactions .
- Cyclohexyl : Conformational rigidity may affect binding to hydrophobic pockets in target proteins. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities relative to linear alkyl chains .
Methodological: What protocols ensure compound stability during storage and handling?
- Storage : Protect from light and moisture at –20°C in amber vials.
- Purity monitoring : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products.
- Stability assays : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies susceptibility to hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
